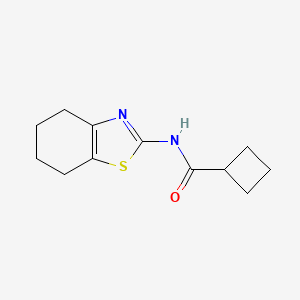![molecular formula C14H11N5S B5710785 nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTB, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. NPTB is a thiosemicarbazone derivative that has shown promising results in various studies, including its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in DNA replication and repair. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also induce oxidative stress and disrupt cellular signaling pathways, leading to cell death.
Biochemical and Physiological Effects
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer properties, nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have antimicrobial and anti-inflammatory effects. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to modulate the immune system and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its relatively simple synthesis method and high yield. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is also stable and can be stored for long periods of time. However, one limitation of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone.
Direcciones Futuras
There are many potential future directions for research on nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also have applications in treating other diseases, such as parasitic infections and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, as well as its potential for clinical use.
Métodos De Síntesis
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with thiosemicarbazide and subsequent reactions with various reagents to form the final product. The synthesis of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its use as an anticancer agent. Studies have shown that nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can induce cell death in cancer cells and inhibit tumor growth in animal models. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in treating other diseases, such as parasitic infections and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-7-16-12(5-1)13-10-20-14(18-13)19-17-9-11-4-3-6-15-8-11/h1-10H,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSFTSBQDJPDV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)